Alanylhistidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alanylhistidine can be synthesized through enzymatic methods. One such method involves the use of papain immobilized on magnetic nanocrystalline cellulose in deep eutectic solvents. This method has been shown to yield a high percentage of the desired dipeptide . Another approach involves the direct coupling of unprotected beta-alanine with L-histidine mediated by an enzyme, which has been found to be a promising method for the synthesis of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalysis with isolated enzymes, particularly proteases. This method is considered more environmentally friendly compared to traditional chemical synthesis . The use of recombinant dipeptidases, such as those from Serratia marcescens, has also been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alanylhistidine undergoes various chemical reactions, including acid-base interactions and chelation with metal ions. The protolytic equilibria of this compound in aqueous solutions have been studied, revealing its behavior under different ionic strengths and temperatures .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include deep eutectic solvents, potassium nitrate, and various enzymes such as papain and recombinant dipeptidases . The reactions are typically carried out under controlled temperatures and pH levels to optimize yield and purity.
Major Products Formed: The major products formed from the reactions involving this compound include its chelated complexes with metal ions and its dissociation products in acid-base reactions
Scientific Research Applications
Alanylhistidine has been extensively studied for its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a candidate for treating conditions related to oxidative stress and inflammation . In the field of neuropharmacology, this compound has been investigated for its neuroprotective effects and its potential role in treating neurodegenerative diseases such as Alzheimer’s .
In addition to its medical applications, this compound is also used in the food and pharmaceutical industries. Its ability to chelate metal ions makes it useful as a preservative and stabilizer in various formulations .
Mechanism of Action
The mechanism of action of alanylhistidine involves its ability to scavenge reactive oxygen and nitrogen species, thereby reducing oxidative stress . It also down-regulates the production of pro-inflammatory mediators and inhibits the formation of aberrant proteins . These actions are mediated through its interaction with various molecular targets, including enzymes and cellular receptors involved in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Alanylhistidine is similar to other dipeptides such as carnosine (beta-alanyl-L-histidine) and anserine (beta-alanyl-1-methyl-L-histidine). this compound is unique in its specific combination of alanine and histidine, which gives it distinct properties and applications . While carnosine and anserine also possess antioxidant and metal-chelating properties, this compound’s specific structure allows for unique interactions and effects in biological systems .
List of Similar Compounds:- Carnosine (beta-alanyl-L-histidine)
- Anserine (beta-alanyl-1-methyl-L-histidine)
- Homocarnosine (gamma-aminobutyryl-L-histidine)
These compounds share structural similarities with this compound but differ in their specific amino acid compositions and resulting biological activities .
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXFWBHYRFLEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901839 | |
Record name | Alanylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-17-6, 57448-85-8, 6491-15-2 | |
Record name | Alanylhistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alanylhistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-L-alanyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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